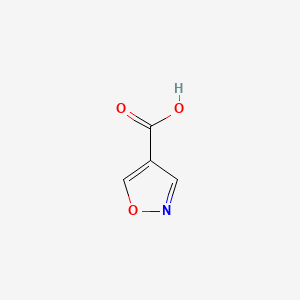

Ácido isoxazol-4-carboxílico

Descripción general

Descripción

Isoxazole-4-carboxylic Acid: Comprehensive Analysis

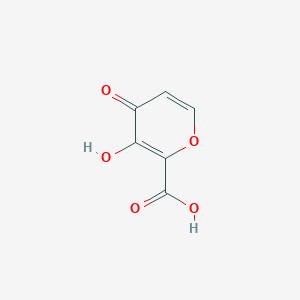

Isoxazole-4-carboxylic acid is a compound that has been identified as a microbial metabolite with herbicidal activity. It was isolated from a strain of soil actinomycete and has shown a marked phytotoxic effect against rice seedlings . This compound is part of the isoxazole family, which includes various derivatives with significant synthetic and pharmacological interest.

Synthesis Analysis

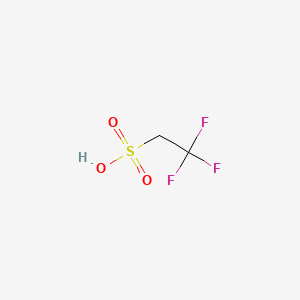

The synthesis of isoxazole-4-carboxylic acid and its derivatives has been explored through various methods. One approach involves the domino isoxazole-isoxazole isomerization catalyzed by Fe(II), leading to the formation of isoxazole-4-carboxylic esters and amides . Another method includes the reaction of α,β-unsaturated α-nitroesters with n-butylamine, yielding 4-substituted isoxazole-3,5-carboxylic butylamides, which upon hydrolysis give isoxazole-3,5-dicarboxylic acids . Additionally, Schiff bases have been used to synthesize 4-substituted isoxazole-3,5-dicarboxylic amides and acids . A stereoselective synthesis of a conformationally constrained analogue of aspartic acid, which is a 4-amino-3-hydroxy isoxazole-4-carboxylic acid derivative, has also been reported .

Molecular Structure Analysis

Isoxazole-4-carboxylic acid derivatives exhibit a variety of molecular structures, depending on the substituents and the synthetic route employed. The molecular structure of these compounds is crucial for their biological activity and reactivity. For instance, the conformationally constrained analogue of aspartic acid mentioned earlier has a specific three-dimensional structure that is significant for its biological function.

Chemical Reactions Analysis

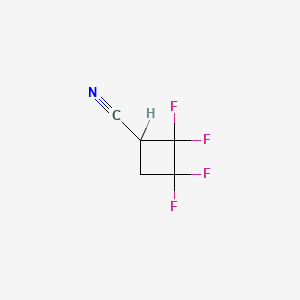

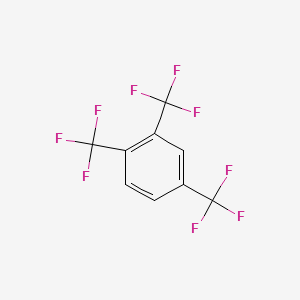

Isoxazole derivatives participate in various chemical reactions. For example, the reaction of aryl nitrile oxides with enolates can lead to the formation of functional 3-arylisoxazoles and 3-aryl-2-isoxazolines, which are important in the synthesis of pharmacologically active compounds . The reactivity of 5-amino-3-trifluoromethylisoxazole-4-carboxylic acids towards electrophiles has been examined, showing different outcomes based on the electrophile used .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole-4-carboxylic acid derivatives are influenced by their molecular structure. These properties are essential for understanding their behavior in different environments, such as in biological systems or during chemical reactions. The herbicidal activity of isoxazole-4-carboxylic acid suggests that its physical and chemical properties enable it to interact effectively with biological targets, leading to the observed phytotoxic effects.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

El isoxazol es una unidad heterocíclica de cinco miembros que se encuentra comúnmente en muchos fármacos disponibles comercialmente . Es una unidad crucial en la investigación de descubrimiento de fármacos . La estructura principal del isoxazol se ha encontrado en muchos fármacos como la sulfametoxazol, que actúa como un antibiótico, el muscimol, que actúa como un GABAA, el ácido iboténico, que actúa como una neurotoxina, el parecoxib, que actúa como un inhibidor de la COX2, y la leflunomida, que actúa como un agente inmunosupresor .

Actividad anticancerígena

Los andamios de isoxazol funcionalizados muestran diferentes actividades biológicas como anticancerígenas . Se ha encontrado que son inhibidores potenciales de HDAC .

Actividad antioxidante

Los andamios de isoxazol también exhiben actividad antioxidante . Esto los hace valiosos en el desarrollo de fármacos que combaten las enfermedades relacionadas con el estrés oxidativo.

Actividad antibacteriana y antimicrobiana

Los compuestos de isoxazol han mostrado actividad antibacteriana y antimicrobiana . Esto sugiere su posible uso en el desarrollo de nuevos antibióticos.

Rutas sintéticas

En el campo de la química sintética, los isoxazoles son significativos debido a su enorme importancia. Siempre es imperativo desatar nuevas estrategias sintéticas ecológicas . La mayoría de los métodos sintéticos emplean Cu (I) o Ru (II) como catalizadores para la reacción de cicloadición (3 + 2) .

Otras actividades biológicas

Los compuestos de isoxazol han mostrado una amplia gama de otras actividades biológicas. Se ha encontrado que tienen propiedades antiinflamatorias , antivirales , anticonvulsivas , antidepresivas , e inmunosupresoras .

Safety and Hazards

Isoxazole-4-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Direcciones Futuras

Isoxazoles, including Isoxazole-4-carboxylic acid, are being studied for their potential in drug discovery due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are found in many commercially available drugs and show various biological activities such as anticancer, anti-inflammatory, and antibacterial activities . Therefore, the development of new synthetic methods and the incorporation of isoxazole-4-carboxylic acid into the peptide chain is an important task .

Mecanismo De Acción

Target of Action

It’s known that isoxazole derivatives show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Mode of Action

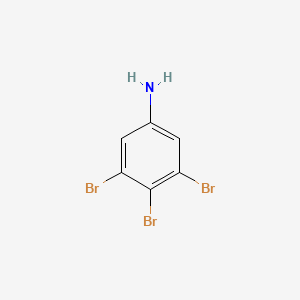

It’s known that isoxazole derivatives interact with their targets based on their chemical diversity . For instance, the synthesized isoxazole containing carboxylic acids were coupled with different anilines using EDCI/HOBt as the coupling agents to obtain the corresponding isoxazole connected with arylcinnamide moiety .

Biochemical Pathways

It’s known that isoxazole derivatives can affect various biochemical pathways due to their diverse biological activities .

Result of Action

It’s known that isoxazole derivatives can have various biological effects, including anticancer, antioxidant, antibacterial, and antimicrobial activities .

Action Environment

It’s known that the isoxazole ring tends to collapse under uv irradiation, rearranging to oxazole through azirine intermediate .

Propiedades

IUPAC Name |

1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-4(7)3-1-5-8-2-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPXTDXYEQEIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214577 | |

| Record name | 4-Isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6436-62-0 | |

| Record name | 4-Isoxazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006436620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)

![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)

![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)

![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)